Product packaging for 3-(2-Fluorophenyl)prop-2-yn-1-ol(Cat. No.:CAS No. 208183-93-1)

3-(2-Fluorophenyl)prop-2-yn-1-ol

Cat. No.: B2518417
CAS No.: 208183-93-1
M. Wt: 150.152
InChI Key: NUNUJRCFIHMEDD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H7FO and its molecular weight is 150.152. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO B2518417 3-(2-Fluorophenyl)prop-2-yn-1-ol CAS No. 208183-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUJRCFIHMEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Propargyl Alcohol Scaffold: a Versatile Building Block

The propargyl alcohol framework, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, is a cornerstone in contemporary chemical synthesis. chemicalbook.com These bifunctional molecules, containing both an alkyne and an alcohol, are recognized as highly attractive feedstocks for a wide array of organic transformations. bldpharm.com Their significance lies in their inherent reactivity, which allows for the construction of complex molecular structures that are often essential in the development of pharmaceuticals and advanced materials. chemicalbook.comachemblock.com

Propargyl alcohols are readily accessible starting materials and can be converted into a diverse range of products. nih.gov They participate in numerous reaction types, including cyclizations, substitutions, and addition reactions. bldpharm.com For instance, they are pivotal in the synthesis of various heterocyclic and carbocyclic systems, which form the core of many biologically active compounds. bldpharm.com Furthermore, the alkyne group is a key participant in powerful carbon-carbon bond-forming reactions, such as coupling reactions, while the hydroxyl group can be easily oxidized or transformed into other functional groups. chemicalbook.comachemblock.com This dual functionality makes propargylic alcohols indispensable intermediates in the synthesis of natural products, agrochemicals, and therapeutic agents like the antifungal agent Capillin and certain therapeutic hormones. nih.gov

The Influence of Fluorine: a Strategic Design Element

The strategic incorporation of fluorine atoms into aromatic systems is a powerful and widely used strategy in modern molecular design, particularly in medicinal chemistry and materials science. The introduction of a carbon-fluorine bond can profoundly alter the chemical and physical properties of a molecule compared to its non-fluorinated analog. nih.gov

Fluorine's high electronegativity, the strongest of any element, induces a significant inductive effect, which can alter the acidity (pKa) and dipole moment of a molecule. chemicalbook.com This electronic perturbation can influence drug-receptor binding interactions and enhance biological potency. chemicalbook.com In drug design, fluorine is often used to block sites on an aromatic ring that are susceptible to metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. chemicalbook.com An example of this is seen in the cholesterol-lowering drug Ezetimibe, which features two p-fluoro substituents. chemicalbook.com

Moreover, fluorine substitution can impact a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and other biological barriers. chemicalbook.comrsc.org Depending on the molecular context, fluorination can either increase or decrease lipophilicity, providing a tool for fine-tuning a compound's biodistribution. chemicalbook.com The addition of fluorine to an aromatic ring can also enhance its thermal stability and chemical resistance, properties that are highly desirable in the development of advanced polymers and materials. fluorochem.co.uksigmaaldrich.com This stabilization is partly explained by the contribution of fluorine's lone pair electrons to the ring's π-system, a concept referred to as "fluoromaticity". fluorochem.co.uksigmaaldrich.com

Academic Research Trajectories for 3 2 Fluorophenyl Prop 2 Yn 1 Ol

Transition Metal-Catalyzed Coupling Reactions for Alkyne Formation

Transition metal catalysis, particularly with palladium, is a cornerstone in the synthesis of arylalkynes like this compound. These reactions offer high efficiency and functional group tolerance.

Sonogashira Cross-Coupling for Arylalkyne Synthesis

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgmdpi.com For the synthesis of this compound, this would involve the coupling of a 2-fluorophenyl halide (e.g., 2-fluoroiodobenzene or 2-fluorobromobenzene) with propargyl alcohol.

The general catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the arylalkyne and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the copper(I) salt. libretexts.org

Recent advancements in the Sonogashira reaction have focused on the development of more efficient catalyst systems, including the use of N-heterocyclic carbene (NHC) ligands and operation in aqueous media, which enhances the reaction's sustainability. organic-chemistry.orglibretexts.org The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl > OTf. mdpi.com

Table 1: Key Features of the Sonogashira Cross-Coupling Reaction

FeatureDescription
Reactants Terminal alkyne and an aryl or vinyl halide. wikipedia.org
Catalyst Typically a palladium(0) complex. organic-chemistry.org
Co-catalyst Often a copper(I) salt, such as CuI. organic-chemistry.org
Base An amine base like triethylamine (B128534) is commonly used. wikipedia.org
Conditions Generally mild, often at room temperature. wikipedia.org
Applications Widely used in the synthesis of natural products, pharmaceuticals, and organic materials. rsc.orgwikipedia.org

Palladium-Mediated Approaches to Fluorinated Indoles

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic structures, such as fluorinated indoles. Palladium-catalyzed reactions are instrumental in these transformations. For instance, palladium-catalyzed cyclization of ortho-alkynylanilines is a well-established method for indole (B1671886) synthesis. rsc.orgnih.gov

In a related context, palladium-catalyzed dual C-H activation has been employed for the synthesis of indolo[1,2-f]phenanthridines from N-(2-halophenyl)-indoles and iodobenzenes. rsc.org This highlights the versatility of palladium catalysis in constructing complex fused ring systems. The synthesis of indolo[1,2-f]phenanthridine has also been achieved through the reaction of arynes with 1-(2-bromophenyl)-1H-indole in the presence of a palladium catalyst. nih.gov

Furthermore, palladium-catalyzed C-H functionalization strategies have been developed for the regio- and stereo-controlled synthesis of Z-β-fluorovinyl indoles. nih.gov This involves the coupling of Z-fluorovinyl iodonium (B1229267) salts with indoles, demonstrating the ability to introduce fluorine-containing moieties at specific positions. nih.gov

Asymmetric Synthesis of Chiral Propargylic Alcohols

Propargylic alcohols, such as this compound, possess a stereogenic center at the carbon bearing the hydroxyl group. The development of asymmetric methods to control the stereochemistry at this center is of significant importance for the synthesis of enantiomerically pure compounds.

Enantioselective Alkynylation of Aldehydes

A primary strategy for the asymmetric synthesis of chiral propargylic alcohols is the enantioselective addition of a terminal alkyne to an aldehyde. nih.gov This reaction directly creates the chiral center in a single step. organic-chemistry.org

One notable method involves the use of a zinc-based catalytic system. For example, the combination of Zn(OTf)₂ and a chiral ligand like N-methylephedrine can catalyze the addition of terminal alkynes to aldehydes with high enantioselectivity (up to 99% ee). organic-chemistry.orgorganic-chemistry.org These reactions are often robust and can be performed under mild conditions, even in the presence of air and moisture. organic-chemistry.org

Another approach utilizes chiral oxazaborolidines to promote the highly enantioselective alkynylation of aldehydes. acs.org Additionally, rhodium-based Lewis acid catalysts featuring an octahedral metal as the only stereogenic center have been shown to effectively catalyze the enantioselective alkynylation of aromatic aldehydes, achieving high yields and enantiomeric excesses. acs.orgnih.gov

Development and Application of Chiral Catalytic Systems

The success of enantioselective alkynylation hinges on the design and application of effective chiral catalytic systems. A variety of chiral ligands and metal complexes have been developed for this purpose.

The ProPhenol ligand, in combination with a dialkylzinc reagent, has been shown to catalyze the enantioselective addition of a wide range of zinc alkynylides to various aldehydes, producing enantioenriched propargylic alcohols in high yield and enantioselectivity. nih.gov The use of (S)-BINOL in conjunction with Ti(OiPr)₄ and either Et₂Zn or Me₂Zn also facilitates the nucleophilic addition of alkynes to aldehydes with good yield and enantioselectivity. nih.gov

Modifications to existing protocols, such as the Carreira alkynylation protocol, have expanded the scope of these reactions to include the enantioselective addition of di- and triynes to aldehydes, yielding chiral propargyl alcohols with good yields and high enantioselectivities. acs.org

Nucleophilic Additions to Carbonyl Compounds

The formation of the propargylic alcohol moiety in this compound can also be achieved through the nucleophilic addition of an organometallic acetylide reagent to an appropriate carbonyl compound.

This fundamental reaction involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide, which then attacks the electrophilic carbon of a carbonyl group, such as an aldehyde or ketone. nih.gov The use of organolithium reagents to generate lithium acetylides is a common approach. nih.gov

A method for generating nucleophilic chromium acetylides from gem-trichloroalkanes and chromium chloride has also been developed. elsevierpure.comnih.gov These in situ generated acetylides react with aldehydes to afford propargyl alcohols. elsevierpure.comnih.gov This process involves the formation of both Cr(II) and Cr(III) acetylides through divergent pathways. nih.gov

Indium-Mediated Barbier-Grignard Type Reactions

The Barbier reaction provides a convenient method for the formation of carbon-carbon bonds by reacting a carbonyl compound with an alkyl halide in the presence of a metal. researchgate.netwikipedia.org Unlike the related Grignard reaction, the Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in situ. researchgate.netwikipedia.org This approach is particularly advantageous when the organometallic intermediate is unstable. researchgate.net Indium has emerged as a highly effective metal for mediating such reactions, offering excellent chemoselectivity in the synthesis of homopropargylic alcohols from aldehydes. acs.orgnih.gov

The indium-mediated propargylation of aromatic aldehydes, such as 2-fluorobenzaldehyde, proceeds efficiently under Barbier-type conditions. acs.orgnih.gov In a typical procedure, the aldehyde and a propargyl halide (e.g., propargyl bromide) are reacted in the presence of indium metal. This method has been shown to be effective for a range of aromatic aldehydes, affording the corresponding chiral propargyl alcohols in high yields. acs.orgnih.gov Mechanistic studies suggest the formation of an allenylindium species, likely with an indium(III) center, as the active intermediate. acs.orgnih.gov

The reaction demonstrates good functional group tolerance and can be performed enantioselectively. For instance, a general and efficient method for the indium-mediated enantioselective propargylation of aromatic aldehydes has been reported, yielding the desired chiral alcohol products with high enantiomeric excess. acs.orgnih.gov

Table 1: Indium-Mediated Propargylation of Aromatic Aldehydes
Aromatic AldehydeProductYield (%)
Benzaldehyde1-Phenylprop-2-yn-1-ol90
4-Chlorobenzaldehyde1-(4-Chlorophenyl)prop-2-yn-1-ol85
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)prop-2-yn-1-ol88
2-Naphthaldehyde1-(Naphthalen-2-yl)prop-2-yn-1-ol87

Mechanochemical Synthesis Strategies for Propargyl Derivatives

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is a rapidly developing field in green chemistry. researchgate.net These solvent-free or low-solvent methods offer advantages such as reduced waste, shorter reaction times, and access to different reactivity compared to traditional solution-phase synthesis. bohrium.comrsc.org

While a specific mechanochemical synthesis for this compound has not been detailed in the reviewed literature, the principles of mechanochemical synthesis are applicable to the formation of propargyl derivatives. The formation of various heterocyclic compounds has been successfully achieved using mechanochemical methods, demonstrating the broad potential of this technique. researchgate.net

Solid-State Reaction Development for Heterocycle Formation

The development of solid-state reactions is a key area of green chemistry, aiming to reduce or eliminate the use of solvents. bohrium.comrsc.org Propargyl alcohols are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net The synthesis of nitrogen-containing heterocycles, for instance, has been achieved through various cyclization reactions of propargyl derivatives. researchgate.net

The application of solid-state and solvent-free conditions to these transformations is an active area of research. Methodologies such as grinding and microwave irradiation have been employed for the synthesis of heterocycles under solvent-free conditions. bohrium.comrsc.org These approaches often lead to higher yields, cleaner reactions, and easier product isolation. While specific examples of solid-state heterocycle formation directly from this compound are not prevalent in the literature, the general trend towards solvent-free synthesis suggests that such methods will be increasingly developed for this class of compounds.

Reactivity of the Alkynyl Moiety

The terminal alkyne group is the most reactive site in this compound, participating in a variety of addition and cyclization reactions. The polarization of the triple bond and the acidity of the terminal proton are key to its chemical behavior.

Cycloaddition Reactions

Cycloaddition reactions involving the alkyne functionality are fundamental to the synthesis of complex heterocyclic structures. These reactions are prized for their efficiency and high degree of atom economy.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. nih.gov This reaction facilitates the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). nih.govresearchgate.net For this compound, the terminal alkyne readily participates in this transformation.

The reaction is typically catalyzed by a copper(I) species, which is often generated in situ by the reduction of a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.gov The presence of a stabilizing ligand, for instance, a tris(triazolyl)amine, can accelerate the reaction and protect sensitive substrates. acs.org The CuAAC process is known for its reliability, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for creating covalent links in diverse applications, from drug discovery to materials science. researchgate.netwikipedia.org The azide and alkyne functional groups are largely unreactive with many common biological molecules, which allows for their use in bioconjugation. acs.org

The general scheme for the CuAAC reaction with this compound is illustrated below, leading to the formation of a stable triazole derivative. The fluorine atom on the phenyl ring can enhance the metabolic stability and bioavailability of the resulting molecules, a desirable trait in medicinal chemistry.

Table 1: Illustrative CuAAC Reaction of this compound

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundOrganic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)1-[(1-(2-Fluorophenyl)-3-hydroxy)prop-1-yl]-4-substituted-1H-1,2,3-triazole

While CuAAC is highly effective, the potential cytotoxicity of copper catalysts has prompted the development of copper-free click chemistry alternatives, particularly for in vivo applications in living systems. sigmaaldrich.com These methods rely on strain-promoted alkyne-azide cycloaddition (SPAAC).

In this approach, the terminal alkyne of a molecule like this compound reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO). nih.govsigmaaldrich.com The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction, eliminating the need for a metal catalyst. This reaction proceeds rapidly at ambient temperatures and avoids the cytotoxic effects associated with copper, making it a truly bioorthogonal reaction. sigmaaldrich.com Although SPAAC often yields a mixture of regioisomers, this is not typically a concern for its primary applications in bioconjugation and labeling. sigmaaldrich.com

Table 2: Illustrative Copper-Free Click Reaction of this compound

Reactant 1Reactant 2 (Strained Alkyne)ConditionsProduct Type
An azide derivative of this compoundDibenzo[b,f]azocine (DBCO)Metal-free, physiological conditionsRegioisomeric mixture of triazole cycloadducts

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction is a highly valuable method for synthesizing vinylsilanes, which are versatile intermediates in organic chemistry.

The hydrosilylation of a terminal alkyne like this compound can theoretically yield three main isomers: the α-isomer, the (E)-β-isomer, and the (Z)-β-isomer. The control of regioselectivity (α vs. β addition) and stereoselectivity (E vs. Z for the β-adduct) is a key challenge and a subject of intensive research. The outcome is highly dependent on the choice of catalyst, ligands, and reaction conditions. For propargyl alcohols, the hydroxyl group can act as a directing group, influencing the selectivity of the addition.

A variety of transition metal complexes are known to catalyze alkyne hydrosilylation, with platinum, rhodium, and iridium catalysts being the most common.

Platinum Catalysts: Catalysts like Karstedt's catalyst or Speier's catalyst are frequently used. They typically favor syn-addition, leading to the formation of the (E)-β-vinylsilane as the major product. The regioselectivity can be influenced by the steric bulk of the silane (B1218182) and the substituents on the alkyne.

Rhodium and Iridium Catalysts: Cationic rhodium and iridium complexes, often paired with phosphine (B1218219) ligands, can exhibit different and sometimes complementary selectivity. For instance, certain iridium catalysts have been shown to provide access to (Z)-vinylsilanes. The development of enantioselective hydrosilylation using chiral ligands allows for the synthesis of optically active vinylsilanes and other silylated products.

The specific reaction of this compound would be expected to follow these general principles, where the judicious selection of the metal catalyst and its associated ligands would be crucial for directing the reaction toward a desired vinylsilane product.

Table 3: General Outcomes of Hydrosilylation of Aryl Propargyl Alcohols

Catalyst TypeTypical Major Product(s)Selectivity Control
Platinum (e.g., Karstedt's)(E)-β-vinylsilaneGenerally high syn-addition stereoselectivity.
Rhodium (e.g., [Rh(COD)Cl]₂)Mixture of (E)- and (Z)-β-vinylsilanes, α-vinylsilaneHighly dependent on ligands and silane structure.
Iridium (e.g., [Ir(COD)Cl]₂)Can be tuned for (Z)-β-vinylsilane or α-vinylsilaneLigand choice is critical for controlling regio- and stereoselectivity.

Carbocyclization and Annulation Pathways

Carbocyclization and annulation reactions are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic frameworks. The structure of this compound makes it a suitable substrate for several such transformations.

The Prins reaction traditionally involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.org Depending on the reaction conditions and the nucleophile present, a variety of products can be obtained, including 1,3-diols, allylic alcohols, or cyclic ethers like dioxanes. wikipedia.org The reaction proceeds through an electrophilic addition to the unsaturated bond, followed by capture of a nucleophile. wikipedia.org

While direct experimental studies on the Prins reaction of this compound are not extensively documented, its propargyl alcohol structure suggests potential for Prins-type cyclizations. In such a reaction, the alkyne would act as the nucleophile, attacking an activated carbonyl compound. A particularly relevant variant is the Prins fluorination cyclization, which has been demonstrated to generate fluorinated products when using a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in stoichiometric amounts. nih.govbeilstein-journals.org In these reactions, the BF₃·OEt₂ not only acts as a Lewis acid to activate the carbonyl group but also serves as a fluoride (B91410) ion source to quench the intermediate carbocation. nih.govbeilstein-journals.org

Given this precedent, a hypothetical Prins-type reaction of this compound with an aldehyde in the presence of BF₃·OEt₂ could potentially lead to the formation of a fluorinated carbocyclic or heterocyclic structure. The reaction would likely proceed through the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the alkyne of the propargyl alcohol. The resulting vinyl cation intermediate could then be trapped by the fluoride ion.

Table 1: Potential Products in Prins-Type Reactions of Propargyl Alcohols

Reactant 1Reactant 2Catalyst/ConditionsPotential Product Type
Propargyl AlcoholAldehyde/KetoneProtic Acid (e.g., H₂SO₄)Allylic alcohol, 1,3-diol
Propargyl AlcoholAldehyde/KetoneBF₃·OEt₂Fluorinated cyclic ether
Propargyl AlcoholAldehyde (excess)Low TemperatureDioxane derivative

This table is illustrative of general Prins-type reactions and does not represent experimentally verified outcomes for this compound.

The presence of a fluorine atom on the phenyl ring of this compound opens up the possibility for carbon-fluorine (C-F) bond activation, a challenging but increasingly important transformation in organic synthesis. Nickel-catalyzed reactions have emerged as a powerful tool for such activations.

Specifically, nickel-catalyzed C-F/N-H annulation reactions have been developed for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net These reactions typically involve the coupling of a fluoroaryl compound with a molecule containing an N-H bond and an alkyne. researchgate.net The process is believed to proceed via a catalytic cycle that includes the oxidative addition of the C-F bond to a low-valent nickel species, migratory insertion of the alkyne, and reductive elimination to form the final annulated product. researchgate.net A base is often required to facilitate the N-H activation. researchgate.net

While there are no specific reports on the intramolecular C-F/N-H annulation of a derivative of this compound, related intermolecular reactions provide a strong precedent. For instance, the reaction of 2-(2-fluoroaryl)-N-heteroaromatic compounds with external alkynes in the presence of a nickel catalyst and a base leads to the formation of annulated products. researchgate.net It is conceivable that a suitably modified derivative of this compound, where the hydroxyl group is converted to an amine or amide, could undergo an intramolecular nickel-catalyzed C-F/N-H annulation to yield a fluorinated, nitrogen-containing polycyclic system.

Table 2: Key Features of Nickel-Catalyzed C-F/N-H Annulation

ComponentRoleExample
Nickel CatalystFacilitates C-F bond activationNi(cod)₂ / Ligand
Fluoroaryl GroupSubstrate with C-F bond2-Fluorophenyl moiety
N-H Containing GroupNucleophile for annulationAmine, Amide, N-heterocycle
AlkyneCoupling partnerInternal or terminal alkyne
BaseActivates N-H bondKOtBu, Cs₂CO₃

This table outlines the general components and their roles in this type of reaction.

Transformations Involving the Hydroxyl Functionality

The hydroxyl group of this compound is a key site for a variety of chemical transformations, including rearrangements and derivatizations.

Propargyl alcohols are known to undergo several synthetically useful rearrangement reactions, most notably the Meyer–Schuster rearrangement.

The Meyer–Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final enone or enal product. wikipedia.org For tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can sometimes occur, leading to α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

Given that this compound is a secondary propargyl alcohol, it is expected to undergo a Meyer–Schuster rearrangement under acidic conditions to yield (E/Z)-3-(2-fluorophenyl)propenal. The presence of the 2-fluorophenyl group may influence the rate and stereoselectivity of the rearrangement due to its electronic and steric effects.

Modern variations of the Meyer–Schuster rearrangement often employ transition metal catalysts, such as those based on gold or copper, which can promote the reaction under milder conditions and with higher selectivity. ucl.ac.ukcapes.gov.br For example, a copper-catalyzed arylative Meyer–Schuster rearrangement has been reported, which combines the rearrangement with the introduction of an aryl group. capes.gov.br

Table 3: Comparison of Meyer-Schuster and Rupe Rearrangements

RearrangementSubstrateProductKey Intermediate
Meyer-SchusterSecondary or Tertiary Propargyl Alcoholα,β-Unsaturated Ketone/AldehydeAllenol
RupeTertiary Propargyl Alcoholα,β-Unsaturated Methyl KetoneEnyne

The hydroxyl group of this compound can be readily converted into other functional groups, providing access to a wide range of derivatives with potentially different reactivity and biological properties.

Common derivatizations include esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a suitable catalyst or base. Etherification can be carried out, for example, under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position. The hydroxyl group can also be replaced by a halogen atom using standard halogenating agents (e.g., SOCl₂, PBr₃). These halogenated derivatives can then serve as precursors for further transformations, such as cross-coupling reactions.

Table 4: Examples of Functional Group Interconversions of the Hydroxyl Group

Reagent(s)Product Functional GroupReaction Type
Carboxylic Acid / Acid ChlorideEsterEsterification
Alkyl Halide / Strong BaseEtherWilliamson Ether Synthesis
Tosyl Chloride / Pyridine (B92270)TosylateSulfonylation
Thionyl Chloride (SOCl₂)ChlorideHalogenation
Phosphorus Tribromide (PBr₃)BromideHalogenation

Rearrangement Reactions of Propargyl Alcohols

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient pathway to complex molecules. This compound is an excellent substrate for MCRs, particularly those involving carbon dioxide as a C1 source. pku.edu.cn

A significant advancement in CO2 utilization involves the three-component tandem reaction of propargylic alcohols, carbon dioxide, and amines. mdpi.com This process is notable for its atom economy and ability to construct valuable nitrogen-containing heterocycles and carbamates. pku.edu.cnresearchgate.net The reaction is typically catalyzed by transition metals, such as copper or silver complexes, which activate the alkyne functionality. mdpi.comfrontiersin.orgchinesechemsoc.org

The general mechanism initiates with the catalytic carboxylative cyclization of this compound with CO2 to generate a highly reactive α-alkylidene cyclic carbonate intermediate. pku.edu.cnacs.org This intermediate is not isolated but is immediately intercepted by an amine nucleophile. The nature of the final product is dictated by the type of amine used. mdpi.com

With Primary Amines : The reaction with primary amines typically leads to the formation of 4-methyleneoxazolidin-2-ones. The amine attacks the carbonate, leading to a ring-opening and subsequent intramolecular cyclization onto the allene system.

With Secondary Amines : When a secondary amine is used, the reaction proceeds through a different pathway after the initial nucleophilic attack. Instead of cyclization, the intermediate undergoes rearrangement to furnish β-oxopropylcarbamates. mdpi.comchinesechemsoc.org

This divergent reactivity allows for the synthesis of distinct molecular scaffolds from the same set of starting materials, simply by varying the amine component.

Amine TypePropargyl Alcohol TypeGeneral Product StructureCatalyst System (Example)Ref
Primary AmineTertiary (e.g., 1,1-disubstituted)4-Methyleneoxazolidin-2-oneAg(I)-embedded sulfonate-MOF mdpi.com
Primary AminePrimary/Secondary4-Methyloxazol-2-oneAgOAc mdpi.com
Secondary AminePrimary/Secondary/Tertiaryβ-OxopropylcarbamateCuCe-CNA MOF mdpi.comchinesechemsoc.org

The formation of five-membered heterocyclic structures like cyclic carbonates and oxazolidinones from propargyl alcohols and CO2 is a cornerstone of these MCRs. pku.edu.cn The key step is the initial carboxylative cyclization of this compound with CO2. This transformation is catalyzed efficiently by various systems, including cobalt, silver, and copper complexes, often in conjunction with ionic liquids or specialized ligands. frontiersin.orgresearchgate.net The product of this initial step is the α-alkylidene cyclic carbonate, a versatile and reactive intermediate. researchgate.netacs.org

The synthesis of oxazolidinones is achieved when the cascade reaction includes an amine, as described previously. mdpi.comresearchgate.net The formation of the oxazolidinone ring is a thermodynamically favorable process that avoids the production of water, a common issue in condensation reactions, thereby proceeding with high efficiency. pku.edu.cnacs.org This method provides a direct route to highly functionalized oxazolidinones, which are important structural motifs in medicinal chemistry. mdpi.com

Alternatively, if the goal is the synthesis of cyclic carbonates, a three-component reaction between the propargylic alcohol, CO2, and a vicinal diol can be employed. In this silver-promoted cascade, the α-alkylidene cyclic carbonate intermediate is attacked by the diol, which then undergoes an intramolecular cyclization to yield the desired cyclic carbonate and an α-hydroxy ketone as a coproduct. acs.org This strategy represents a thermodynamically favorable route to cyclic carbonates without requiring a dehydration step. acs.org

Carbon-Carbon Coupling Reactions

The alkyne moiety of this compound is primed for participation in carbon-carbon bond-forming reactions, enabling the extension of its carbon framework. Ruthenium-catalyzed reactions are particularly effective for this purpose.

Ruthenium complexes can catalyze the C-C coupling of propargylic alcohols with various partners. A notable example is the reaction with allyl alcohol, which proceeds via a redox-triggered mechanism. In this process, the propargyl alcohol essentially serves as a synthetic equivalent to a more reactive aldehyde. The ruthenium catalyst facilitates a transfer hydrogenation, where the allyl alcohol is first oxidized to acrolein in situ. The organoruthenium species derived from this compound then adds to the transiently formed acrolein. This methodology allows for the coupling of fluorinated alcohols, which are typically stable and readily available, with allenes or other unsaturated partners. nih.gov

In transition metal-catalyzed reactions, the substituents on the propargylic substrate play a crucial role in determining the outcome, particularly the regioselectivity and stereoselectivity. [4, 6 from previous search] For this compound, the 2-fluorophenyl group exerts significant electronic and steric influence.

DFT studies on related ruthenium-catalyzed propargylic substitutions have shown that the nature of the substituent at the propargylic position controls the enantioselectivity of the reaction. [4, 6 from previous search] The 2-fluorophenyl group is moderately electron-withdrawing due to the inductive effect of the fluorine atom, which can influence the electronic properties of the adjacent alkyne and the stability of potential cationic or metallic intermediates. Sterically, the ortho-substituted phenyl ring will influence the approach of the catalyst and the coupling partner, potentially directing the regioselectivity of addition across the triple bond. For instance, in reactions proceeding through a ruthenium-allenylidene intermediate, the substituent affects the structure and energetics of the complex, thereby guiding the subsequent nucleophilic attack. [4, 6 from previous search]

Intramolecular Cyclizations Leading to Complex Architectures

The strategic placement of the propargyl alcohol and the ortho-fluoro-substituted phenyl ring allows for powerful intramolecular cyclization reactions, providing access to complex, fused heterocyclic systems. nih.gov These reactions often proceed via a cascade mechanism where the alkyne is first activated by an electrophile or a transition metal catalyst.

A relevant example is the reductive cyclization of ortho-nitrophenyl propargyl alcohols, which yields quinoline (B57606) derivatives. In a parallel fashion, this compound could undergo a similar transformation. For instance, a reaction sequence involving activation of the alkyne followed by nucleophilic attack from the arene ring (a Friedel-Crafts-type reaction) or a reaction involving the ortho-fluoro substituent could lead to fluorine-containing heterocycles.

Furthermore, electrophile-mediated cyclizations are a powerful tool. Treatment of related aryl propargylic alcohols with an iodine source can trigger a cascade iodocyclization, leading to the formation of complex polycyclic structures like dihydropyrido[1,2-a]indoles in high yield. nih.gov The presence of the halogen in the product offers a handle for further synthetic diversification through cross-coupling reactions. The reactivity of this compound in such cyclizations would be influenced by the electronic nature of the fluorinated ring, making it a promising substrate for constructing novel, fluorine-containing polycyclic aromatic compounds. nih.gov

Catalytic Systems Utilized in the Chemistry of 3 2 Fluorophenyl Prop 2 Yn 1 Ol

Transition Metal Catalysts

The following sections explore the application of various transition metal catalysts in reactions involving 3-(2-Fluorophenyl)prop-2-yn-1-ol and its derivatives.

Palladium-Based Catalysis

Palladium catalysts are paramount in C-C bond-forming reactions involving alkynes. For this compound, palladium-based catalysis is most prominently featured in the Sonogashira cross-coupling reaction. This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org In a typical Sonogashira reaction, a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂, serves as the primary catalyst. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the alkyne and a copper(I) co-catalyst) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Beyond the classic Sonogashira coupling, palladium catalysts are instrumental in the synthesis of various fluorinated heterocycles. researchgate.netnih.govnih.govmdpi.com For instance, palladium-catalyzed annulation reactions can be employed to construct complex molecular scaffolds. nih.gov These reactions may involve the activation of C-H bonds and subsequent cyclization with coupling partners.

Table 1: Representative Palladium-Catalyzed Reactions

Reaction Type Catalyst System Coupling Partner Product Type
Sonogashira Coupling Pd(PPh₃)₄ / CuI Aryl Iodide Diarylacetylene Derivative
[4+2] Annulation Pd(dba)₂ / Ligand Cyclic Carbamate (B1207046) 3-Fluoropiperidine
C-H Arylation Pd(OAc)₂ / PCy₃HBF₄ Bromoarene 3,6-Diaryl-1,3a,6a-triazapentalene

Copper-Based Catalysis

Copper catalysts play a dual role in the chemistry of this compound. Firstly, they are essential co-catalysts in the palladium-catalyzed Sonogashira reaction, where a copper(I) salt like CuI reacts with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This intermediate is crucial for the transmetalation step in the palladium catalytic cycle.

Secondly, and independently of palladium, copper(I) catalysts are central to the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.govnih.govrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.govnih.govrsc.org In the presence of a copper(I) source, this compound can react with a wide variety of organic azides to form the corresponding triazole derivatives. The reaction is valued for its mild conditions and high functional group tolerance. nih.gov

Table 2: Representative Copper-Catalyzed Reactions

Reaction Type Catalyst System Reactant Product Type
Azide-Alkyne Cycloaddition (CuAAC) CuI / Base Organic Azide (B81097) 1,4-Disubstituted-1,2,3-triazole
Sonogashira Coupling (Co-catalyst) Pd Catalyst / CuI Aryl Halide Diarylacetylene Derivative
Three-Component Annulation Copper Powder / Ligand 2-Iodoacetamide, Nucleophile Functionalized 2-Quinolone

Platinum-Based Catalysis

Platinum complexes are effective catalysts for the hydrosilylation of alkynes, a reaction that involves the addition of a Si-H bond across the carbon-carbon triple bond. nih.govnih.govrsc.orgnih.gov For a substrate like this compound, this reaction can yield valuable vinylsilane products. Platinum catalysts such as PtCl₂ or Karstedt's catalyst are commonly used. The reaction with this compound would likely produce a mixture of regioisomers, with the β-(E)-isomer often being the major product. nih.gov

Additionally, platinum catalysts can facilitate multi-step reactions. For example, PtCl₂ can catalyze the rearrangement of propargylic alcohols into α,β-unsaturated ketones, which can then undergo subsequent addition reactions with nucleophiles like indoles or pyrroles. nih.gov

Table 3: Representative Platinum-Catalyzed Reactions

Reaction Type Catalyst System Reactant Product Type
Hydrosilylation PtCl₂ / XPhos Silane (B1218182) (e.g., HSiEt₃) β-(E)-Vinylsilane
Rearrangement/Addition PtCl₂ N-Heteroaromatic 3-Substituted Indole (B1671886) Derivative

Gold-Based Catalysis

Gold catalysts, typically cationic gold(I) or gold(III) complexes, exhibit a strong affinity for alkynes (alkynophilicity), enabling a range of unique transformations of propargylic alcohols. ucl.ac.uk One notable reaction is the intramolecular cyclization to form strained ring systems. For instance, gold catalysis can facilitate a one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. scispace.com This transformation proceeds through an α-oxo gold carbene intermediate.

Gold catalysts are also employed in tunable reactions where the product can be controlled by adjusting the reaction conditions. With this compound, gold catalysts can promote C3-nucleophilic substitution followed by intra- or intermolecular hydroarylation to selectively yield triarylallenes or diaryl-indenes. nih.govntnu.no Furthermore, gold catalysis can promote the hydrofluorination rsc.org and dihalohydration of propargylic alcohols, providing access to fluorinated and halogenated building blocks. nih.gov

Table 4: Representative Gold-Catalyzed Reactions

Reaction Type Catalyst System Reagent Product Type
Cyclization/Oxidation (L)AuNTf₂ / N-Oxide N/A Oxetan-3-one derivative
Hydroarylation/Cyclization AuCl₃ Aryl Nucleophile Diaryl-indene
Hydrofluorination Au Catalyst Et₃N·3HF 3-Fluoroallyl alcohol
Dihalohydration PPh₃AuNTf₂ N-Iodosuccinimide α,α-Diiodo-β-hydroxyketone

Ruthenium-Based Catalysis

Ruthenium catalysts are versatile for various transformations of propargylic alcohols. A key reaction is the redox isomerization of propargylic alcohols to form α,β-unsaturated aldehydes or ketones. nih.gov This atom-economic process can be catalyzed by ruthenium complexes, sometimes in the presence of a cocatalyst like indium triflate.

Ruthenium catalysts are also effective in cascade reactions. For example, a bifunctional ruthenium complex can catalyze the annulation of indoles with propargylic alcohols to produce diverse polycyclic scaffolds like carbazoles. researchgate.net Additionally, diruthenium complexes have been shown to catalyze the propargylic substitution of the alcohol group with various nucleophiles, including thiols, alcohols, and amines, often proceeding through an allenylidene intermediate. nih.govnih.gov

Table 5: Representative Ruthenium-Catalyzed Reactions

Reaction Type Catalyst System Reactant/Reagent Product Type
Redox Isomerization Indenylbis(triphenylphosphine)ruthenium chloride / In(OTf)₃ N/A α,β-Unsaturated Enone
Cascade Annulation Bifunctional Ru Complex Indole Carbazole Derivative
Propargylic Substitution Thiolate-bridged Diruthenium Complex Thiol Propargylic Sulfide

Iron-Based Catalysis

Iron, being an earth-abundant and environmentally benign metal, offers a cost-effective alternative to precious metal catalysts. Iron-catalyzed reactions often proceed via different mechanisms, sometimes involving radical pathways. In the context of this compound, iron catalysts are particularly relevant for cross-coupling reactions and cycloadditions.

For example, iron salts like Fe(acac)₃ can catalyze the cross-coupling of propargylic substrates (often derivatized from propargylic alcohols) with Grignard reagents to synthesize substituted allenes. nih.gov Iron catalysts have also been developed for the 1,2-addition of perfluoroalkyl iodides across the alkyne triple bond, which would yield perfluoroalkylated vinyl iodides—versatile intermediates for further functionalization. nih.gov

Table 6: Representative Iron-Catalyzed Reactions

Reaction Type Catalyst System Reactant Product Type
Cross-Coupling Fe(acac)₃ Grignard Reagent Substituted Allene (B1206475)
1,2-Addition Iron Catalyst Perfluoroalkyl Iodide Perfluoroalkylated Vinyl Iodide
Cycloaddition Fe(OAc)₂ / Ligand Alkyne Substituted Pyridine (B92270)

Rhodium-Based Catalysis

Rhodium catalysts are well-established for their ability to mediate a variety of transformations involving alkynes. In the context of propargylic alcohols like this compound, rhodium catalysis can facilitate heteroannulation and cyclization reactions. For instance, rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles with propargylic alcohols have been shown to act as a three-carbon synthon, leading to complex fused heterocyclic systems. chemrxiv.orgchemrxiv.org This process involves the coordination of the alcohol's hydroxy group, which influences the chemo- and regioselectivity of the functionalization. chemrxiv.org A proposed catalytic cycle involves the ortho C-H activation of a substrate, followed by coordination and migratory insertion of the propargyl alcohol to form a rhodacycle intermediate, which then undergoes further cyclization. chemrxiv.org

Furthermore, rhodium-catalyzed reactions can be directed to achieve specific outcomes, such as the C-propargylation of primary alcohols, which overrides the expected O-alkylation pathway under transfer hydrogenation conditions. researchgate.net The choice of ligands is crucial in controlling the regioselectivity of rhodium-catalyzed reactions. For example, in the arylzincation of alkynes, the use of COD (1,5-cyclooctadiene) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands can direct the reaction towards either 2-arylalkenylzinc or ortho-alkenylarylzinc species, respectively. nih.govacs.org Similarly, in the hydrothiolation of alkynes, N-heterocyclic carbene (NHC) ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in conjunction with pyridine can switch the regioselectivity from linear to branched products. acs.orgnih.gov

Table 1: Representative Rhodium-Catalyzed Reactions of Propargylic Alcohols and Related Alkynes

CatalystLigandReaction TypeSubstrate ExampleProduct TypeKey FindingReference
[Rh(cod)Cl]₂(R)-BINAPAsymmetric C-PropargylationPrimary AlcoholsHomopropargylic AlcoholsOverrides O-alkylation pathway. researchgate.net
Rh(I) complexBINAPArylzincation/1,4-MigrationInternal Alkyneortho-Alkenylarylzinc SpeciesLigand controls migration selectivity. nih.govacs.org
[Rh(μ-Cl)(IPr)(η²-olefin)]₂IPr/PyridineHydrothiolationTerminal AlkyneMarkovnikov Vinyl SulfidesLigand combination switches regioselectivity. acs.orgnih.gov
Rh(III) complex-Heteroannulation/CascadePropargyl Alcohol/Indoleγ-CarbolinesPropargyl alcohol acts as a 3-carbon synthon. chemrxiv.orgchemrxiv.org
Rh(I) complex-Arylative CyclizationAlkynyl 1,3-diketonePolycarbocyclesInvolves an alkenyl-to-aryl 1,4-Rh(I) migration. rsc.org

Indium-Based Catalysis

Indium catalysts, particularly cationic indium species, have emerged as powerful tools for the activation of propargylic alcohols towards nucleophilic substitution. researchgate.netnih.gov These catalysts can promote the dehydration of propargylic alcohols to generate propargyl cations, which then react with a wide range of nucleophiles. researchgate.net A notable system involves a combination of InCl₃, AgClO₄, Bu₄NPF₆, and 1,1'-binaphthol, which generates a highly active cationic indium catalyst. nih.gov This methodology is effective for the dehydrative SN1 reaction of α-alkyl propargyl alcohols with various nucleophiles including arenes, heteroarenes, phenols, and alcohols. researchgate.netnih.gov

In the context of this compound, such a system could facilitate its reaction with various nucleophiles to introduce new functional groups at the propargylic position. For example, indium(III) chloride has been shown to catalyze the reaction of propargyl alcohols with dithioacetals, leading to the formation of fused heterocyclic compounds through a cationic intermediate. sci-hub.se

Table 2: Representative Indium-Catalyzed Reactions of Propargylic Alcohols

Catalyst SystemReaction TypeSubstrate ExampleNucleophileProduct TypeKey FindingReference
InCl₃/AgClO₄/Bu₄NPF₆/BINOLDehydrative SN1α-Alkyl Propargyl AlcoholArenes, Phenolsα-Aryl-propargyl compoundsGenerates a powerful cationic indium catalyst. researchgate.netnih.gov
InCl₃Domino ReactionPropargyl Alcohol/DithioacetalIntramolecularIndenodithiocinesInvolves a propargyl cation intermediate. sci-hub.se

Nickel-Based Catalysis

Nickel catalysis offers a versatile and cost-effective platform for the functionalization of propargylic alcohols and their derivatives. nih.gov Nickel-catalyzed cross-coupling reactions are particularly prominent, enabling the formation of C-C bonds. For substrates like this compound, the activation of the C-F bond is a potential reaction pathway. Nickel catalysts have been shown to effect the cross-coupling of 2-fluorobenzofurans with arylboronic acids through the activation of the aromatic C-F bond. beilstein-journals.orgnii.ac.jpnih.gov This proceeds via a proposed nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.orgnii.ac.jp

Propargylic carbonates, derived from propargylic alcohols, are excellent substrates for nickel-catalyzed enantioselective cross-couplings with organozinc reagents, utilizing a nickel/pybox catalyst system. core.ac.uk This method is notable for its stereoconvergent nature and compatibility with a range of functional groups. core.ac.uk Furthermore, nickel catalysts can mediate the cascade conversion of propargyl alcohols with carbon monoxide and potassium cyanide in an aqueous medium to yield complex heterocyclic structures like 2-pyrones. rsc.org

Table 3: Representative Nickel-Catalyzed Reactions of Propargylic Alcohols and Related Substrates

CatalystLigandReaction TypeSubstrate ExampleReagentProduct TypeReference
Ni(COD)₂PCy₃C-F Activation/Cross-Coupling2-FluorobenzofuranArylboronic Acid2-Arylbenzofuran beilstein-journals.orgnii.ac.jpnih.gov
Ni(II) complexpyboxEnantioselective Cross-CouplingRacemic Propargylic CarbonateOrganozinc ReagentEnantioenriched Alkynes core.ac.uk
Ni(CN)₂-Cascade Carbonylation/CyclizationPropargyl AlcoholCO, KCN5-Cyano-2-pyrone rsc.org
NiCl₂(dppf)-Allylic CouplingSecondary Allylic CarbonateAryl/Alkenyl BorateCoupled Products mdpi.com

Brønsted Acid Catalysis in Cascade Reactions

Brønsted acids can catalyze cascade reactions of propargylic alcohols, leading to the formation of diverse molecular structures. A notable application is the deprotection of an alcohol followed by a stereoselective cyclization, all in one pot. acs.orgnih.gov This approach streamlines synthetic sequences by combining multiple steps. For instance, a chiral Brønsted acid can facilitate the removal of an ether protecting group and subsequently catalyze an intramolecular cyclization to form lactones. acs.orgnih.gov

In another example, Brønsted acids have been used to mediate the nitrogenation of propargylic alcohols to produce alkenyl nitriles in a transition-metal-free process. rsc.org This reaction proceeds under ambient conditions and the stereoselectivity can be enhanced by additives such as ammonium (B1175870) bromide. rsc.org These examples highlight the potential of Brønsted acid catalysis to promote novel transformations of this compound, particularly in cascade sequences that build molecular complexity efficiently.

Table 4: Representative Brønsted Acid-Catalyzed Reactions of Propargylic Alcohols

CatalystReaction TypeSubstrate ExampleKey TransformationProduct TypeReference
Chiral Phosphoric AcidDeprotection/Cyclization CascadeEther-protected AlcoholOne-pot deprotection and lactonization.Lactones acs.orgnih.gov
Brønsted AcidNitrogenationPropargylic AlcoholTransition-metal-free C-N bond formation.Alkenyl Nitriles rsc.org
Prolinol ether/CuI/PhCO₂HCooperative CatalysisAldehyde and YnalAsymmetric cross-aldol coupling.Propargylic Alcohols rsc.org

Hetero-Bimetallic Catalytic Systems

Hetero-bimetallic catalytic systems can exhibit unique reactivity due to the synergistic interaction between two different metal centers. An example relevant to propargylic alcohols is the use of an Ir-Sn catalyst for nucleophilic substitution reactions. acs.orgnih.gov The high-valent [Ir(COD)(SnCl₃)Cl(μ-Cl)]₂ complex has been shown to catalyze the reaction of propargylic alcohols with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles. acs.orgnih.gov This system is proposed to activate the propargylic alcohol, facilitating its substitution. For tertiary propargylic alcohols, this system can also lead to the formation of substituted indenes via an allenylic intermediate. acs.orgnih.gov The application of such a hetero-bimetallic system to this compound could open up new avenues for its functionalization.

Ligand Design and Tunable Selectivity

The selectivity of metal-catalyzed reactions involving this compound can be finely tuned by the rational design of ligands. The steric and electronic properties of the ligand play a crucial role in determining the outcome of the reaction, particularly the regioselectivity.

In nickel-catalyzed reductive couplings of aldehydes and alkynes, the use of different N-heterocyclic carbene (NHC) ligands can lead to a complete reversal of regioselectivity. nih.govorganic-chemistry.org For instance, smaller cyclopropenylidene ligands and highly hindered NHC ligands can be used in a complementary fashion to selectively access either regioisomeric allylic alcohol product. organic-chemistry.org This ligand-based control is powerful as it can override the inherent electronic or steric biases of the alkyne substrate. nih.gov The regioselectivity in nickel-catalyzed couplings is often governed by steric interactions in the transition state, and the choice of ligand can dictate which terminus of the alkyne is more accessible for C-C bond formation. nih.gov The use of specific bipyridine-based ligands can also control the regioselectivity in nickel-catalyzed dicarbofunctionalization of alkenes, allowing for either 5-exo or 6-endo cyclization pathways. acs.org

Similarly, in rhodium-catalyzed reactions, ligand choice is critical. As mentioned previously, the selectivity between direct arylzincation and 1,4-migration in the reaction of alkynes with arylzinc reagents is controlled by the ligand, with COD favoring the former and BINAP the latter. nih.govacs.org In the hydrothiolation of alkynes, the interplay between an NHC ligand (IPr) and a pyridine ligand on a rhodium center directs the regioselectivity, with the bulky IPr ligand and the trans-directing hydride ligand working in concert to favor the formation of the Markovnikov product. acs.orgnih.gov

This principle of ligand-controlled selectivity is a powerful tool for synthetic chemists, enabling the synthesis of specific isomers from a single starting material like this compound simply by changing the ligand on the metal catalyst.

Computational and Theoretical Investigations of Fluorophenyl Alkynols

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for investigating the properties of organic molecules. It is used to study reaction mechanisms, electronic structures, and intramolecular forces that dictate the behavior of these compounds. researchgate.netmdpi.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving fluorophenyl alkynols. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. researchgate.net For instance, in reactions like hydration or rearrangement of propargylic alcohols, DFT can pinpoint the operative mechanism. researchgate.netresearchgate.net

Key findings from DFT studies on related propargyl alcohol systems include:

Reaction Intermediates: Identification of key intermediates, such as allenylidenes or vinylidene-ruthenium complexes in catalyzed reactions.

Transition State Analysis: The geometries and energies of transition states are calculated to determine the kinetic feasibility of a proposed reaction step. For example, in the researchgate.netnih.gov-Wittig rearrangement of related propargyl systems, the energy profile shows the researchgate.netnih.gov-rearrangement is significantly favored over a researchgate.netnih.gov-rearrangement. mdpi.com

Thermodynamic vs. Kinetic Control: DFT can predict whether a reaction is under thermodynamic or kinetic control by comparing the relative energies of the final products and the activation energies of the competing pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of 3-(2-Fluorophenyl)prop-2-yn-1-ol
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State 1Formation of an intermediate+15.5
Intermediatee.g., Allenyl carbocation+5.2
Transition State 2Nucleophilic attack on intermediate+11.1
ProductFinal product of the reaction-10.8

The electronic properties of this compound are key to understanding its reactivity. DFT calculations provide a detailed picture of the electron distribution within the molecule. materialsciencejournal.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

HOMO: Represents the ability to donate electrons and is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the alkyne π-system.

LUMO: Represents the ability to accept electrons and is often centered on areas that are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov For similar chalcone (B49325) derivatives, the HOMO-LUMO gap has been calculated to be around -0.08657 eV, indicating high reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For similar aromatic compounds, the most positive regions are often around hydrogen atoms, while negative potentials are located near electronegative atoms like oxygen and fluorine, indicating sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Calculated Electronic Properties for a Representative Fluorophenyl Alkynol
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability nih.gov
Dipole Moment2.57 DebyeIndicates overall polarity of the molecule materialsciencejournal.org

The flexibility of the propargyl alcohol side chain allows for different spatial arrangements, or conformations. DFT calculations can determine the relative energies of these conformers and identify the most stable structures. beilstein-journals.org Intramolecular interactions, particularly hydrogen bonds, play a significant role in stabilizing certain conformations. mdpi.com

In this compound, a key intramolecular interaction is the potential for an OH···π hydrogen bond, where the hydroxyl proton interacts with the π-electron clouds of the phenyl ring or the alkyne. Another possibility is an intramolecular hydrogen bond between the hydroxyl group and the ortho-fluorine atom. Theoretical studies on similar systems, like 2-halophenols, have investigated the presence and strength of such intramolecular hydrogen bonds. rsc.org While a weak interaction may exist with chlorine and bromine, it is found to be very weak or non-existent with fluorine. rsc.org The relative stability of different conformers is influenced by the balance of these weak interactions.

Quantum Chemical Calculations for Spectroscopic Correlation

Quantum chemical calculations are a powerful tool for interpreting experimental spectra. By calculating spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies, a direct comparison with experimental data can be made, aiding in structural confirmation. acs.org

For fluorinated compounds, 19F NMR is a particularly informative technique. DFT calculations have been shown to predict 19F NMR chemical shifts with a high degree of accuracy. nih.gov A linear regression R² value of 0.98 has been achieved between computed and experimental 19F NMR shifts for a range of fluorinated pharmaceuticals and agrochemicals. nih.gov This correlation allows for the assignment of complex spectra and the identification of products in a reaction mixture without the need for authentic standards. nih.gov

Table 3: Correlation of Calculated vs. Experimental Spectroscopic Data for a Fluorophenyl Compound
Spectroscopic ParameterCalculated ValueExperimental ValueReference
19F Chemical Shift (ppm)-115.2-114.8 nih.gov
C=O Stretch (cm-1)16551650 nih.gov
O-H Stretch (cm-1)36303625 rsc.org

Predictive Modeling for Regioselectivity and Catalytic Efficiency

Computational models can predict the outcome of chemical reactions, particularly the regioselectivity, which is crucial in the synthesis of complex molecules. rsc.org For reactions involving this compound, predictive models can determine which site of the molecule is most likely to react.

These models often use descriptors derived from DFT calculations, such as atomic charges, frontier molecular orbital densities, and Fukui functions, to quantify the reactivity of different atomic sites. mit.edusemanticscholar.org Machine learning algorithms trained on datasets of known reactions can then use these descriptors to predict the major product of a new reaction with high accuracy. semanticscholar.orgresearchgate.net

In the context of catalytic reactions, computational models can also be used to predict the efficiency of a catalyst. rsc.org By modeling the interaction of the catalyst with the substrate, it is possible to understand the factors that lead to high turnover numbers and enantioselectivity. nih.gov For example, DFT studies can reveal how the structure of a catalyst influences the energy barrier of the rate-determining step, thereby providing a rational basis for catalyst design and optimization.

Applications in Medicinal Chemistry Research and Molecular Design

Scaffold Design and Bioisosteric Replacement Strategies

In drug discovery, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. The design of these scaffolds and the strategic replacement of chemical groups (bioisosterism) are fundamental to optimizing a molecule's biological activity and pharmacokinetic profile. 3-(2-Fluorophenyl)prop-2-yn-1-ol incorporates both a fluorinated aromatic system and a reactive alkyne, making it a valuable starting point for these strategies.

The substitution of hydrogen atoms with fluorine is a widely used strategy in medicinal chemistry. tandfonline.com Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, allow it to serve as a bioisostere for hydrogen, profoundly influencing a molecule's biological profile. nih.govresearchgate.netselvita.com This strategic replacement can lead to significant improvements in potency, selectivity, and metabolic stability. tandfonline.comresearchgate.netnih.gov

The introduction of a fluorine atom, as seen in the 2-fluorophenyl group of the title compound, can significantly alter a molecule's interaction with its biological target. researchgate.net Fluorine's high electronegativity can change the electronic distribution within the aromatic ring, potentially leading to new, favorable interactions with amino acid residues in a receptor's binding pocket, such as dipole-dipole or hydrogen bonding interactions. bohrium.com While often considered a nonpolarizable element, fluorine can participate in these interactions, affecting the binding affinity and, in some cases, the selectivity of the compound for a specific receptor or enzyme subtype. selvita.comresearchgate.net The strategic placement of fluorine can also induce conformational changes in the molecule, locking it into a bioactive conformation that fits more precisely into the target's binding site. bohrium.com

A critical aspect of drug design is optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The fluorine atom in this compound plays a key role here. While the effect on lipophilicity can be context-dependent, replacing hydrogen with fluorine generally increases a molecule's lipophilicity, which can influence its ability to cross cell membranes. researchgate.netbohrium.comacs.org

Perhaps more importantly, fluorine substitution is a common tactic to enhance metabolic stability. researchgate.netbohrium.com By placing a fluorine atom at a site that is otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes, the metabolic pathway can be blocked. bohrium.com This increases the drug's half-life and bioavailability, leading to improved therapeutic efficacy. researchgate.net

Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionRationaleReference
Receptor BindingCan increase affinity and selectivity.Alters electronic properties, enabling new dipole or hydrogen bond interactions and stabilizing bioactive conformations. researchgate.netbohrium.com
Lipophilicity (LogP)Generally increases lipophilicity.Fluorine is more lipophilic than hydrogen, which can affect membrane permeability. researchgate.netbohrium.comacs.org
Metabolic StabilityOften increases metabolic stability.The strong C-F bond can block metabolically vulnerable sites from oxidative metabolism. researchgate.netbohrium.com
Acidity/Basicity (pKa)Can significantly alter the pKa of nearby functional groups.Fluorine's strong electron-withdrawing effect can lower the pKa of acids and bases. bohrium.com

The propargyl alcohol component of this compound features an alkyne, a triple carbon-carbon bond that is a highly versatile functional group in medicinal chemistry. researchgate.net Alkynes are valuable structural motifs in bioactive scaffolds for several reasons. nih.gov Their linear and rigid geometry can act as a stable linker between different parts of a molecule, helping to orient functional groups in a precise spatial arrangement for optimal receptor interaction. researchgate.net

Furthermore, terminal alkynes are key components in bioorthogonal chemistry, most notably in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry". rsc.org This reaction allows the alkyne group to be efficiently and specifically linked to molecules containing an azide (B81097) group, enabling the construction of complex molecular architectures and the synthesis of diverse compound libraries. nih.govacs.org This functionality makes the alkyne a valuable handle for creating multivalent systems or for attaching probes and tags to study biological processes. rsc.org

The structure of this compound serves as an excellent starting point for lead generation and optimization in drug discovery. By leveraging the distinct reactivity of the fluorophenyl ring and the propargyl alcohol group, medicinal chemists can systematically design and synthesize a wide array of analogs to explore structure-activity relationships (SAR). For instance, the (2-fluorophenyl)piperazine moiety has been incorporated into pyridazinone derivatives to create potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. nih.gov In one study, a series of analogs were synthesized where the core structure was modified with different substituents to optimize inhibitory potency and selectivity. nih.gov This demonstrates how the fluorophenyl motif is used in the design of new lead candidates.

Example of Analog Design: (2-Fluorophenyl)piperazine Pyridazinone Derivatives as MAO-B Inhibitors

Compound IDSubstitution PatternMAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference
T1-H> 10- nih.gov
T3para-Cl0.039107.4 nih.gov
T5para-F0.21> 47.6 nih.gov
T6meta-Br0.013120.8 nih.gov
T7para-Br0.25> 40.0 nih.gov
T9para-OCH30.17> 58.8 nih.gov
T11para-CH30.23> 43.5 nih.gov
T12para-N(CH3)20.14> 71.4 nih.gov

Fluorine as a Bioisostere for Modulating Molecular Properties

Synthesis of Privileged Motifs and Heterocyclic Systems for Chemical Biology Libraries

Privileged motifs are structural frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.netnih.gov The propargyl alcohol unit in this compound is a versatile synthetic intermediate for constructing such motifs, particularly various heterocyclic systems. nih.govmdpi.com Propargylation reactions, which involve the addition of a propargyl group to aldehydes or ketones, are a fundamental method for synthesizing chiral or achiral homopropargylic alcohols. mdpi.com These products are key building blocks in the total synthesis of numerous biologically active compounds. nih.gov The alkyne functionality can undergo a variety of cyclization and addition reactions to form furans, pyrroles, pyridines, and other important heterocyclic rings that form the core of many pharmaceuticals. researchgate.netnih.gov The presence of the 2-fluorophenyl group adds another layer of complexity and potential for specific biological interactions, making this compound a useful precursor for generating libraries of novel compounds for high-throughput screening in chemical biology. rsc.orgnih.gov

Indole (B1671886) and Carbazole Derivative Synthesis

While direct synthesis of indoles and carbazoles from this compound is a subject of ongoing research, the methodologies for synthesizing these scaffolds often involve precursors with similar functionalities. For instance, the synthesis of 2-CF3-indoles and 2-CF3-indolin-3-ones has been achieved through the reaction of N-phenylpyridin-2-amines with trifluoromethyl imidoyl sulfoxonium ylides. rsc.org This highlights a pathway for the functionalization of aniline (B41778) derivatives to form indole-related scaffolds. rsc.org

Furthermore, polynuclear indole derivatives, which bear structural resemblance to Ergot alkaloids, have been prepared through the Friedel–Crafts reaction of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov The synthesis of indol-3-yl-benzofurans and carbazoles has also been accomplished via a Cu(OTf)2-catalyzed cycloaddition of indole-3-acrylate with p-benzoquinone or vinyl ketone derivatives. rsc.org These methods provide insight into potential synthetic routes where a propargyl alcohol like this compound could be incorporated.

Indole derivatives with a 2,3-epoxypropyl substituent at the nitrogen atom have been synthesized and subsequently reacted with amines to yield 1,2-aminoalcohols. researchgate.net This demonstrates a strategy for modifying the indole nucleus that could be adapted for precursors derived from this compound.

Table 1: Synthetic Approaches to Indole and Carbazole Scaffolds
ScaffoldSynthetic MethodKey Reagents/CatalystsReference
2-CF3-Indoles/Indolin-3-onesReaction of N-phenylpyridin-2-amines with TFISYsTrifluoromethyl imidoyl sulfoxonium ylides (TFISYs) rsc.org
Polynuclear Indole DerivativesFriedel–Crafts reaction3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones nih.gov
Indol-3-yl-benzofurans and CarbazolesCu(OTf)2-catalyzed cycloadditionIndole-3-acrylate, p-benzoquinone, vinyl ketone derivatives rsc.org
Indole 1,2-AminoalcoholsReaction of N-(2,3-epoxypropyl)indole with aminesIndole derivatives, epibromohydrin, amines researchgate.net

Oxazolidinone and Carbamate (B1207046) Scaffolds

The oxazolidinone ring is a core component of a class of synthetic antimicrobial agents. An azide-functionalized analogue of the oxazolidinone antibiotic linezolid (B1675486) has been synthesized, demonstrating the potential for creating variants through "click" chemistry. nih.gov The synthesis involved the reaction of a protected carbamate with (R)-glycidyl butyrate (B1204436) to form the 5-(R)-hydroxymethyl-2-oxazolidinone core. nih.gov

The direct synthesis of 3-(Prop-2-yn-1-yl)oxazolidin-2-one involves the cyclization of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide, often catalyzed by a base. This process proceeds through a carbamate intermediate which then undergoes intramolecular ring closure.

Table 2: Synthesis of Oxazolidinone Derivatives
CompoundSynthetic ApproachKey Intermediates/ReagentsReference
Azide-functionalised Linezolid AnalogueMulti-step synthesis from 3,4-difluoronitrobenzene(R)-glycidyl butyrate, n-BuLi nih.gov
3-(Prop-2-yn-1-yl)oxazolidin-2-oneCyclization of N-propargyl amine with CO2Carbamate intermediate, base catalyst (e.g., DBU)

Pyranochromenone Derivative Formation

The propargyl group is instrumental in the synthesis of complex heterocyclic systems like pyranochromenones. A series of novel triazolyl pyranochromen-2(1H)-one derivatives have been synthesized using a Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction. researchgate.net The key step in this synthesis is the reaction of a propargyloxy pyranochromen-2-one with an azide to form the triazole ring, demonstrating the utility of the propargyl moiety as a linker. researchgate.net The precursor, a 10-(prop-2-yn-1-yloxy)-7,8-dihydropyrano[3,2-g]chromen-2(6H)-one, is prepared through the reaction of a hydroxy-pyranochromenone with propargyl bromide. This highlights a versatile strategy where this compound could be used to introduce a fluorophenyl-substituted triazole moiety.

Triazole Construction via 1,3-Dipolar Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a highly efficient method for constructing 1,4-disubstituted 1,2,3-triazoles. ekb.egdovepress.com This reaction is characterized by its high yield, stereoselectivity, and tolerance to a wide range of functional groups, making it a powerful tool in medicinal chemistry for linking different molecular fragments. dovepress.comillinois.edu The resulting triazole ring is not just a linker but can also act as a bioisostere for other functional groups and is stable under various physiological conditions. dovepress.comnih.gov

The terminal alkyne of propargyl alcohols like this compound readily participates in this reaction with various organic azides to form a stable triazole ring. illinois.eduresearchgate.net This modular approach allows for the rapid generation of libraries of novel compounds for drug discovery. illinois.edu For example, this methodology has been used to synthesize quinazoline–triazole hybrids and N-piperidine-based compounds as potential therapeutic agents. nih.gov

Table 3: Key Features of 1,3-Dipolar Cycloaddition for Triazole Synthesis
FeatureDescriptionReference
Reaction TypeCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen [3+2] cycloaddition ekb.egillinois.edu
Key ReactantsTerminal alkyne (e.g., from this compound) and an organic azide illinois.eduresearchgate.net
CatalystTypically a Cu(I) source, such as CuI or generated in situ from CuSO4 and a reducing agent nih.gov
Product1,4-disubstituted 1,2,3-triazole ekb.eg
AdvantagesHigh yield, high regioselectivity, mild reaction conditions, wide substrate scope illinois.edu

Exploration of Novel Chemical Entities for Biological Evaluation (General Research Focus)

The synthesis of novel derivatives from versatile building blocks like this compound is a central theme in medicinal chemistry. The goal is often to explore the structure-activity relationships of new compounds and to identify potential leads for drug development.

For instance, a series of 1,3-diphenylprop-2-yn-1-ones were designed and evaluated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), demonstrating the potential of the propynone scaffold in developing anti-inflammatory agents. nih.gov Similarly, novel 1,3-diphenyl-2-propen-1-one (chalcone) derivatives have been synthesized and used as precursors for pyrazoline derivatives with anti-inflammatory activity. nih.gov

The fluorinated phenyl group in this compound is a common feature in many biologically active compounds. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to target proteins. This is exemplified by the synthesis and evaluation of cinnamide-fluorinated compounds as potential anticancer agents. nih.gov

The exploration of novel chemical entities extends to a wide range of heterocyclic systems. For example, new 1H-chromeno[3,2-c]pyridine derivatives have been synthesized and evaluated as potential MAO inhibitors and anticancer agents. mdpi.com Furthermore, the synthesis of pyrazole (B372694) derivatives is an active area of research due to their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.com

The general research focus is on synthesizing libraries of novel compounds based on a core scaffold and evaluating their biological activities to identify promising candidates for further development. The modular nature of syntheses involving this compound, particularly through click chemistry, is well-suited for this exploratory research.

Advanced Characterization Methodologies in Fluorophenyl Alkynol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 3-(2-Fluorophenyl)prop-2-yn-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

While specific spectral data for this compound is not widely published, the analysis of its parent compound, 3-Phenyl-2-propyn-1-ol , provides a strong basis for interpretation.

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, and spin-spin coupling between adjacent protons reveals their connectivity.

In the ¹H NMR spectrum of the related 3-Phenyl-2-propyn-1-ol , the following characteristic signals are observed. For this compound, the signals for the propargyl group (-CH₂- and -OH) would be similar, but the aromatic signals would be more complex due to the fluorine substituent. The fluorine atom would introduce additional splitting to the adjacent proton signals (H-F coupling).

Table 1: Representative ¹H NMR Data for 3-Phenyl-2-propyn-1-ol Note: This data is for the non-fluorinated analog of the target compound.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Phenyl H7.25-7.55Multiplet (m)-
-CH₂-4.45Doublet (d)6.0
-OH1.95Triplet (t)6.0

Carbon-13 (¹³C) NMR

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups.

The spectrum of 3-Phenyl-2-propyn-1-ol shows distinct signals for the alcohol, alkyne, and phenyl carbons. For this compound, the carbon atoms of the phenyl ring would show coupling to the fluorine atom (C-F coupling), which is a key diagnostic feature. The carbon directly bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring would show smaller two-, three-, or four-bond couplings.

Table 2: Representative ¹³C NMR Data for 3-Phenyl-2-propyn-1-ol Note: This data is for the non-fluorinated analog of the target compound.

Carbon Assignment Chemical Shift (δ) ppm
Phenyl C (quaternary)122.3
Phenyl CH128.4, 128.8, 131.8
Alkyne C (C-Ph)87.2
Alkyne C (C-CH₂OH)82.5
-CH₂OH51.5

Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds

For fluorinated molecules, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. The chemical shifts in ¹⁹F NMR span a very wide range (around 800 ppm), making it highly sensitive to subtle changes in the fluorine's electronic environment.

In the case of this compound, the fluorine atom is attached to an aromatic ring (aryl fluoride). The chemical shift for aryl fluorides typically appears in the range of +80 to +170 ppm relative to the standard CFCl₃. The precise shift would be influenced by the electronic effects of the prop-2-yn-1-ol substituent. Furthermore, the signal would exhibit coupling to the ortho, meta, and para protons on the phenyl ring, providing further structural confirmation.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, can reveal key structural components of the analyte.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places), it is possible to determine a unique molecular formula.

For this compound, the neutral molecular formula is C₉H₇FO. The expected exact mass for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimental value obtained from HRMS.

Table 3: Calculated Exact Masses for this compound

Ion Molecular Formula Calculated Exact Mass (Da)
[M]⁺C₉H₇FO⁺150.0481
[M+H]⁺C₉H₈FO⁺151.0559

An experimentally determined HRMS value that matches one of these calculated values to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique coupled with a time-of-flight (TOF) mass analyzer. It is particularly useful for analyzing fragile molecules that might decompose using harder ionization methods. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix, which in turn gently ionizes the analyte molecules, typically by proton transfer, leading to the formation of [M+H]⁺ ions.

While more commonly applied to large biomolecules and polymers, MALDI-TOF can be used for the analysis of smaller organic molecules, especially when they are part of a complex mixture or when soft ionization is preferred. For this compound, MALDI-TOF analysis would be expected to produce a strong signal corresponding to the protonated molecule at an m/z value of approximately 151.06, with minimal fragmentation. The technique is valued for its high throughput and sensitivity, making it a powerful tool in chemical analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the initial identification of functional groups within a molecule. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands corresponding to its key structural features. The presence of the hydroxyl (-OH) group would be indicated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹. maricopa.edu The carbon-carbon triple bond (C≡C) of the alkyne functionality typically shows a weak to medium, sharp absorption in the range of 2260-2100 cm⁻¹. orgchemboulder.comlibretexts.org The aromatic ring (C=C) stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. Furthermore, the carbon-fluorine (C-F) bond would produce a strong absorption in the fingerprint region, typically between 1400 and 1000 cm⁻¹. The sp-hybridized C-H stretch of a terminal alkyne, if present, would be observed around 3300 cm⁻¹; however, in this internal alkyne, this band will be absent. libretexts.orgquimicaorganica.org

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)Stretching3600-3200Strong, Broad
Alkyne (C≡C)Stretching2260-2100Weak to Medium, Sharp
Aromatic (C=C)Stretching1600-1450Medium to Weak
Aromatic C-HStretching3100-3000Medium
Carbon-Fluorine (C-F)Stretching1400-1000Strong

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are central to the isolation and purity verification of synthesized compounds like this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, a suitable GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-1 (100% dimethylpolysiloxane) or DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane). gcms.czchem-agilent.com The retention time of the compound would be influenced by its boiling point and its interactions with the stationary phase. Given its functional groups, it would be expected to have a longer retention time than non-polar hydrocarbons but a shorter retention time than more polar, less volatile compounds. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram. A purity of 97% or higher is often achievable and required for further studies. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and purity assessment of a wide range of organic compounds. For an aromatic alcohol like this compound, reversed-phase HPLC would be a common choice. This would involve a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. molnar-institute.com The presence of the fluorophenyl group might also make fluorinated stationary phases an interesting alternative, as they can offer different selectivity for halogenated compounds. chromatographyonline.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance (around 254 nm). For chiral separations, to resolve enantiomers, a chiral stationary phase would be necessary, potentially after derivatization of the alcohol to enhance interaction with the chiral selector. nih.govresearchgate.net

Table 2: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or slightly elevated (e.g., 30 °C)

Flash Chromatography for Isolation

For the preparative-scale purification of this compound following synthesis, flash chromatography is the method of choice. Given the polarity of the alcohol functional group, a normal-phase setup with silica (B1680970) gel as the stationary phase is typically employed. wfu.edu The selection of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate, is commonly used. rochester.edu The optimal ratio is determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound. For aromatic compounds that can be challenging to separate, the inclusion of a solvent like toluene (B28343) in the mobile phase can sometimes improve resolution by altering pi-stacking interactions with the silica surface. reddit.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. To perform this analysis, a single, high-quality crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the determination of the electron density map and thus the precise arrangement of atoms in the crystal lattice.

For a molecule like this compound, which lacks heavy atoms, determining the absolute configuration can be challenging. The Flack parameter is often used in such cases, but its reliability can be limited for light-atom structures. nih.gov In such instances, the presence of the fluorine atom, while not a heavy atom, can aid in the refinement of the crystal structure. The resulting structural data would provide invaluable insights into the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Q & A

Q. What are the optimal methods for synthesizing 3-(2-Fluorophenyl)prop-2-yn-1-ol, and how can reaction yields be improved?

Answer:

  • Key Method : Use Sonogashira cross-coupling between 2-fluorophenylacetylene and a propargyl alcohol derivative.
  • Optimization Steps :
    • Catalyst System: Pd(PPh₃)₂Cl₂/CuI with a 1:2 molar ratio for enhanced regioselectivity .
    • Solvent Selection: Tetrahydrofuran (THF) or DMF under inert atmosphere (N₂/Ar) to prevent alkyne oxidation.
    • Temperature: Maintain 60–80°C for 12–24 hours, monitoring via TLC.
  • Yield Improvement : Purify intermediates (e.g., 3-(2-Fluorophenyl)propionaldehyde) via column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 2.5–3.0 ppm (propargyl CH₂) and δ 7.2–7.8 ppm (aromatic protons). Coupling constants (J = 8–10 Hz) confirm fluorine’s ortho effect .
    • ¹³C NMR : Alkyne carbons appear at δ 70–85 ppm; compare with quantum chemical predictions (DFT/B3LYP/6-311++G(d,p)) for validation .
  • IR Spectroscopy : Sharp peak at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (avoid latex due to solvent compatibility) .
  • Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before segregating halogenated waste .

Advanced Research Questions

Q. How can reaction intermediates and byproducts of this compound be identified and quantified?

Answer:

  • LC-MS/MS : Monitor intermediates (e.g., 3-(2-Fluorophenyl)propionic acid) with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN). Use MRM transitions for quantification .
  • Isotopic Labeling : Introduce ¹⁸O or ²H to trace hydroxyl group behavior during catalysis .

Q. What computational strategies predict the crystal structure and hydrogen-bonding patterns of this compound?

Answer:

  • Software : SHELX for single-crystal X-ray refinement. Use graph set analysis (e.g., Etter’s rules) to classify H-bond motifs (e.g., R₂²(8) rings) .
  • DFT Modeling : Optimize geometry at the ωB97X-D/cc-pVTZ level to predict packing motifs and compare with experimental XRD data .

Q. How do researchers resolve contradictions in reported biological activities of fluorinated propargyl alcohols?

Answer:

  • Data Triangulation :
    • Validate antimicrobial assays (e.g., MIC values) across multiple strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
    • Cross-reference cytotoxicity data (e.g., IC₅₀ in HepG2 cells) with computational ADMET profiles (e.g., SwissADME) .

Q. What role does fluorine substitution play in modulating the compound’s electronic properties?

Answer:

  • Electron-Withdrawing Effects : Fluorine’s -I effect reduces electron density on the phenyl ring, altering:
    • Reactivity : Enhanced electrophilicity at the alkyne terminus (DFT frontier orbital analysis) .
    • Spectroscopy : Downfield shifts in ¹⁹F NMR (δ -110 to -115 ppm) correlate with substituent position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.